2-Bromo-1-methoxymethoxy-4-nitrobenzene 2-Bromo-1-methoxymethoxy-4-nitrobenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13914529
InChI: InChI=1S/C8H8BrNO4/c1-13-5-14-8-3-2-6(10(11)12)4-7(8)9/h2-4H,5H2,1H3
SMILES:
Molecular Formula: C8H8BrNO4
Molecular Weight: 262.06 g/mol

2-Bromo-1-methoxymethoxy-4-nitrobenzene

CAS No.:

Cat. No.: VC13914529

Molecular Formula: C8H8BrNO4

Molecular Weight: 262.06 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-1-methoxymethoxy-4-nitrobenzene -

Specification

Molecular Formula C8H8BrNO4
Molecular Weight 262.06 g/mol
IUPAC Name 2-bromo-1-(methoxymethoxy)-4-nitrobenzene
Standard InChI InChI=1S/C8H8BrNO4/c1-13-5-14-8-3-2-6(10(11)12)4-7(8)9/h2-4H,5H2,1H3
Standard InChI Key XWOXROPAWASYJZ-UHFFFAOYSA-N
Canonical SMILES COCOC1=C(C=C(C=C1)[N+](=O)[O-])Br

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Data

The molecular structure of 2-bromo-1-methoxymethoxy-4-nitrobenzene is defined by the following identifiers:

PropertyValueSource Citation
IUPAC Name2-bromo-1-(methoxymethoxy)-4-nitrobenzene
Molecular FormulaC₈H₈BrNO₄
Molecular Weight262.06 g/mol
Canonical SMILESCOCOC1=C(C=C(C=C1)N+[O-])Br
InChI KeyXWOXROPAWASYJZ-UHFFFAOYSA-N
PubChem CID11097345

The methoxymethoxy group at position 1 enhances solubility in polar organic solvents, while the nitro group at position 4 directs electrophilic substitution reactions to the ortho and para positions. The bromine atom at position 2 serves as a leaving group, facilitating nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions .

Spectroscopic Characterization

While experimental spectroscopic data (e.g., NMR, IR) for this specific compound is limited in public databases, analogous nitrobenzene derivatives exhibit characteristic absorption bands:

  • Nitro group: Strong IR stretches at 1,520–1,350 cm⁻¹ (asymmetric) and 1,370–1,300 cm⁻¹ (symmetric) .

  • Methoxymethoxy group: C-O-C stretches at 1,100–1,050 cm⁻¹.

  • ¹H NMR: Aromatic protons resonate at δ 7.5–8.5 ppm, with methoxymethoxy protons appearing as singlets at δ 3.3–3.5 ppm .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 2-bromo-1-methoxymethoxy-4-nitrobenzene typically proceeds via a two-step protocol starting from 2-bromo-4-nitrophenol (Scheme 1):

Step 1: Methoxymethylation of 2-Bromo-4-nitrophenol
2-Bromo-4-nitrophenol is treated with chloromethyl methyl ether (MOMCl) in the presence of a base (e.g., NaH or K₂CO₃) to install the methoxymethoxy protecting group. This step achieves yields of 70–85% under anhydrous conditions.

Step 2: Purification and Isolation
Crude product is purified via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures.

Reaction Optimization

  • Temperature: Methoxymethylation proceeds optimally at 0–25°C to minimize side reactions.

  • Solvent: Dichloromethane or tetrahydrofuran (THF) are preferred for their inertness and solubility profiles.

  • Scalability: Multi-gram syntheses (>10 g) have been reported without significant yield reduction .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The bromine atom in 2-bromo-1-methoxymethoxy-4-nitrobenzene participates in palladium-catalyzed Suzuki couplings with boronic acids. For example, reaction with 2-thienylboronic acid produces 4-nitro-2-(2-thienyl)phenol, a precursor to conducting polymers.

Representative Reaction Conditions:

  • Catalyst: Pd(PPh₃)₄ (2 mol%)

  • Base: K₂CO₃ (2 equiv)

  • Solvent: Dioxane/H₂O (4:1)

  • Temperature: 80°C, 12 h

  • Yield: 65–75%

Physicochemical Properties

Solubility and Stability

  • Solubility: Soluble in dichloromethane, THF, and dimethylformamide (DMF); sparingly soluble in water (<0.1 g/L at 25°C) .

  • Stability: Stable under inert atmospheres at room temperature. Decomposes above 200°C, releasing toxic fumes (NOₓ, HBr).

Recent Advances and Future Directions

Catalytic Applications

Recent studies highlight the use of bromonitrobenzene derivatives in synthesizing ligands for asymmetric catalysis. For instance, chiral phosphine ligands derived from similar scaffolds enhance enantioselectivity in hydrogenation reactions .

Biomedical Research

The compound’s nitro group is a candidate for bioreductive prodrug activation in hypoxic tumor environments. Coupling with targeting moieties (e.g., antibodies) could yield tumor-selective chemotherapeutics .

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